molecular formula C8H14ClNO3 B13499281 methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B13499281
M. Wt: 207.65 g/mol
InChI Key: IKUIRBVFNNANHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of a pyrrole derivative with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Pyrrolidines.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methoxymethyl)-1H-pyrrole-2-carboxylate: Similar structure but lacks the dihydro component.

    Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure with a different position of the carboxylate group.

Uniqueness

Methyl 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 5-(methoxymethyl)-1,2-dihydropyrrole-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6-8(7(10)12-2)4-3-5-9-8;/h3-4,9H,5-6H2,1-2H3;1H

InChI Key

IKUIRBVFNNANHH-UHFFFAOYSA-N

Canonical SMILES

COCC1(C=CCN1)C(=O)OC.Cl

Origin of Product

United States

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